IW927

描述

属性

分子式 |

C22H23N3O3S2 |

|---|---|

分子量 |

441.6 g/mol |

IUPAC 名称 |

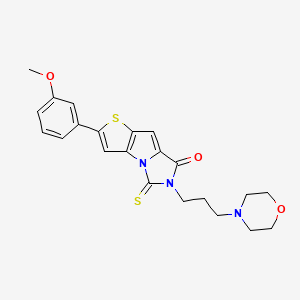

4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one |

InChI |

InChI=1S/C22H23N3O3S2/c1-27-16-5-2-4-15(12-16)19-13-17-20(30-19)14-18-21(26)24(22(29)25(17)18)7-3-6-23-8-10-28-11-9-23/h2,4-5,12-14H,3,6-11H2,1H3 |

InChI 键 |

RQGIIRZJMKNCHS-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C2=CC3=C(S2)C=C4N3C(=S)N(C4=O)CCCN5CCOCC5 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IW927

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of IW927 Action

This compound is a novel small molecule inhibitor that potently antagonizes the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1.[1] Its mechanism of action is distinguished by a unique "photochemically enhanced" binding process. Initially, this compound binds to TNFRc1 reversibly with a weak affinity.[1][2] However, upon exposure to light, it forms a covalent bond with the receptor, leading to irreversible inhibition.[1][2] This characteristic allows for precise temporal control of its inhibitory activity in experimental settings. A close analog, IV703, has been shown to covalently link to the main-chain nitrogen of Ala-62 within the TNFRc1 binding site, a residue critical for the interaction with TNF-α.[1]

Downstream of receptor binding, this compound effectively blocks TNF-α-induced signaling pathways. Specifically, it has been demonstrated to inhibit the phosphorylation of IκB in Ramos cells, a key step in the activation of the NF-κB signaling cascade.[1] This targeted disruption of a critical inflammatory pathway underscores its therapeutic potential.

Quantitative Analysis of this compound Bioactivity

The biological activity of this compound has been characterized through a series of quantitative assays, the results of which are summarized below.

| Parameter | Value | Assay Description | Cell Line |

| IC50 (TNF-α/TNFRc1 Binding) | 50 nM | Inhibition of Europium-labeled TNF-α binding to immobilized TNFRc1.[1] | N/A (Biochemical Assay) |

| IC50 (IκB Phosphorylation) | 600 nM | Inhibition of TNF-α stimulated phosphorylation of IκB.[1] | Ramos |

| Binding Affinity (Kd, dark) | 40-100 µM | Reversible binding to TNFRc1 in the absence of light.[1][2] | N/A (Biochemical Assay) |

| Cytotoxicity | No cytotoxicity observed up to 100 µM | Assessment of cell viability after 24 hours of treatment.[1][2] | Ramos |

| Receptor Selectivity | >2000-fold selectivity for TNFRc1 over TNFRc2 and CD40 | Comparative binding assays with related cytokine receptors.[3] | N/A (Biochemical Assay) |

Experimental Protocols

TNF-α–TNFRc1 Binding Assay

This assay quantifies the ability of this compound to disrupt the binding of TNF-α to its receptor, TNFRc1.

-

Plate Coating: High protein-binding 96-well plates are coated overnight at 4°C with 20 ng/well of human recombinant TNFRc1 in 50 mM Na2CO3, pH 9.6.

-

Blocking: The following day, wells are washed and then blocked with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Compound Incubation: this compound is serially diluted in DMSO and added to the wells, with a final DMSO concentration of 1%.

-

Ligand Binding: Europium-labeled human TNF-α (Eu-TNF-α) is added to the wells.

-

Incubation: The plates are incubated for 1 hour at room temperature.

-

Washing: Wells are washed five times with PBS to remove unbound reagents.

-

Detection: 100 µl of enhancement solution is added to each well, and after a 10-minute incubation at room temperature, the fluorescence is measured using a Victor fluorimeter.

-

Data Analysis: Background fluorescence (from wells lacking TNFRc1) is subtracted, and the inhibition by this compound is calculated relative to wells containing only Eu-TNF-α and DMSO.

IκB Phosphorylation Inhibition Assay (Western Blot)

This protocol details the methodology to assess the inhibitory effect of this compound on TNF-α-induced IκB phosphorylation in Ramos cells.

-

Cell Culture: Ramos (human Burkitt's lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Cell Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with an optimal concentration of human TNF-α for a predetermined time (e.g., 15-30 minutes) to induce IκB phosphorylation.

-

Cell Lysis:

-

Cells are harvested and washed with ice-cold PBS.

-

The cell pellet is resuspended in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., 1 mM NaF, 1 mM Na3VO4, 0.1 mM AEBSF, 5 µM Bestatin, 1.5 µM E-64, 2 µM Leupeptin, 1 µM Pepstatin A).

-

The lysate is incubated on ice for 30 minutes with periodic vortexing.

-

Cell debris is removed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

The supernatant containing the protein extract is collected.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE:

-

Lysates are normalized to equal protein concentrations and mixed with 2x Laemmli sample buffer.

-

Samples are boiled for 5 minutes at 95°C.

-

20-40 µg of protein per lane is loaded onto a 10% SDS-polyacrylamide gel.

-

Electrophoresis is performed until the dye front reaches the bottom of the gel.

-

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

The membrane is incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C with gentle agitation.

-

The membrane is washed three times for 10 minutes each with TBST.

-

The membrane is then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The membrane is washed again three times for 10 minutes each with TBST.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: The intensity of the bands corresponding to p-IκBα is quantified and normalized to a loading control (e.g., total IκBα or β-actin).

Photochemical Cross-Linking Experiment

This experiment demonstrates the light-dependent irreversible binding of this compound to TNFRc1.

-

Plate Preparation: TNFRc1-coated plates are prepared as described in the binding assay protocol.

-

Compound Incubation (Light vs. Dark):

-

Light Condition: Plates are preincubated with 1 µM this compound for 5 minutes at room temperature under ambient light.

-

Dark Condition: Plates are preincubated with 100 µM this compound for 5 minutes at room temperature in the dark.

-

-

Washing Step: A set of wells from both light and dark conditions are washed extensively with PBS to remove any reversibly bound compound. Another set of wells is left unwashed.

-

Ligand Binding and Detection: Eu-TNF-α is added to all wells, and the standard binding assay protocol is followed in the dark to prevent further photochemical reaction.

-

Analysis: The fluorescence is measured and compared between the washed and unwashed wells for both light and dark conditions. A significant reduction in Eu-TNF-α binding in the washed, light-exposed wells indicates covalent, irreversible binding of this compound.

Visualizing the Mechanism of Action

Signaling Pathway of this compound Inhibition

References

An In-depth Technical Guide to the IW927 Compound

This technical guide provides a comprehensive overview of the IW927 compound, a novel antagonist of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1. The information is tailored for researchers, scientists, and drug development professionals, presenting key data, experimental methodologies, and a detailed examination of its mechanism of action.

Introduction

This compound is a small molecule inhibitor that potently disrupts the interaction between TNF-α and its primary signaling receptor, TNFRc1.[1] This interaction is a critical component of the inflammatory cascade, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases. This compound belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class and exhibits a unique "photochemically enhanced" binding mechanism, which allows for conditional and potent inhibition of the TNF-α/TNFRc1 signaling axis.[1]

Physicochemical Properties and Identification

| Property | Value |

| IUPAC Name | 5-(3-methoxybenzylidene)-3-(2-morpholinoethyl)-2-thioxothiazolidin-4-one |

| CAS Number | 389142-48-7 |

| Molecular Formula | C₁₇H₂₀N₂O₃S₂ |

| Molecular Weight | 364.48 g/mol |

Quantitative Biological Data

The biological activity of this compound has been characterized by several key quantitative metrics, which are summarized in the table below.

| Parameter | Value | Cell Line/System | Notes |

| IC₅₀ (TNF-α/TNFRc1 Binding) | 50 nM | In vitro binding assay | Measures the concentration of this compound required to inhibit 50% of TNF-α binding to TNFRc1.[1] |

| IC₅₀ (IκB Phosphorylation) | 600 nM | Ramos cells | Measures the concentration of this compound required to inhibit 50% of TNF-α-stimulated IκB phosphorylation.[1] |

| Reversible Binding Affinity (Kd) | ~40-100 µM | In vitro | Represents the reversible binding affinity in the absence of light.[1] |

| Cytotoxicity | No significant cytotoxicity observed up to 100 µM | Ramos cells | Indicates a favorable preliminary safety profile.[1] |

Mechanism of Action

This compound employs a sophisticated, light-dependent mechanism to inhibit TNF-α signaling. This "photochemically enhanced" binding provides a unique mode of action.

Reversible Binding (Dark Conditions): In the absence of light, this compound binds to TNFRc1 reversibly with a relatively weak affinity (Kd in the micromolar range).[1]

Covalent Modification (Light Conditions): Upon exposure to light, this compound undergoes a photochemical reaction that results in the formation of a covalent bond with the TNFRc1 protein.[1] Crystallographic studies of a close analog, IV703, revealed that this covalent linkage occurs at the main-chain nitrogen of Alanine-62 (Ala-62) on TNFRc1.[1] This residue is located within the binding interface for TNF-α.

This covalent modification effectively and irreversibly blocks the binding of TNF-α to its receptor, thereby inhibiting the downstream signaling cascade that leads to the phosphorylation of IκB and the subsequent activation of the pro-inflammatory transcription factor NF-κB.

Signaling Pathway of TNF-α and Inhibition by this compound

Caption: TNF-α signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on published information and standard laboratory practices.

TNF-α/TNFRc1 Binding Assay

This protocol describes a competitive binding assay to determine the IC₅₀ of this compound for the inhibition of TNF-α binding to TNFRc1.

Materials:

-

Recombinant human TNFRc1

-

Europium-labeled TNF-α (Eu-TNF-α)

-

This compound compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well microplates (high-binding)

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Coat the wells of a 96-well microplate with recombinant human TNFRc1 at a concentration of 100 ng/well in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the this compound dilutions to the wells. For control wells, add 50 µL of assay buffer.

-

Add 50 µL of Eu-TNF-α (at a final concentration of ~1-2 nM) to all wells.

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

For experiments investigating photochemical enhancement, expose the plate to a light source for a defined period (e.g., 5-15 minutes) before reading. For dark conditions, keep the plate protected from light.

-

Wash the plate three times with wash buffer.

-

Measure the time-resolved fluorescence of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

IκB Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to assess the inhibitory effect of this compound on TNF-α-induced IκB phosphorylation in Ramos cells.

Materials:

-

Ramos cells

-

This compound compound

-

Recombinant human TNF-α

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture Ramos cells to the desired density.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 5-10 minutes at 37°C.

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to normalize the results.

-

Quantify the band intensities and calculate the IC₅₀ for the inhibition of IκB phosphorylation.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing this compound activity.

Summary and Future Directions

This compound is a potent and selective inhibitor of the TNF-α/TNFRc1 interaction with a novel, light-activated covalent binding mechanism. Its ability to irreversibly block TNF-α signaling upon photochemical activation makes it a valuable research tool for studying the intricacies of the TNF pathway. The high potency and lack of significant cytotoxicity in preliminary studies suggest that the chemical scaffold of this compound could be a promising starting point for the development of novel anti-inflammatory therapeutics. Future research will likely focus on optimizing the compound to achieve potent, non-photoreactive inhibition of the TNF-α/TNFRc1 interaction for potential clinical applications.

References

The Discovery of IW927: A Photochemically Enhanced Inhibitor of TNF-α Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper details the discovery and characterization of IW927, a novel small molecule inhibitor of the tumor necrosis factor-alpha (TNF-α) signaling pathway. This compound represents a unique class of "photochemically enhanced" inhibitors, demonstrating potent disruption of the critical protein-protein interaction between TNF-α and its primary receptor, TNFRc1. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying biological pathways relevant to the development of this compound.

Core Data Summary

The following table summarizes the key quantitative metrics that define the in vitro activity profile of this compound.[1][2][3]

| Parameter | Value | Description |

| IC₅₀ (Binding) | 50 nM | Concentration required to inhibit 50% of TNF-α binding to TNFRc1. |

| IC₅₀ (Cellular) | 600 nM | Concentration required to inhibit 50% of TNF-α-stimulated IκB phosphorylation in Ramos cells. |

| Binding Affinity (Kd) | 40-100 µM | Reversible binding affinity to TNFRc1 in the absence of light. |

| Cytotoxicity | > 100 µM | Concentration at which no significant cytotoxicity was observed. |

| Selectivity | No detectable binding | Did not bind to the related cytokine receptors TNFRc2 or CD40. |

Mechanism of Action

This compound operates through a novel, light-dependent mechanism.[1][2][3] Initially, it binds reversibly to the TNF receptor 1 (TNFRc1) with weak affinity.[1][2] Upon exposure to light, the compound undergoes a photochemical reaction, leading to the formation of a covalent bond with the receptor.[1][2] Crystallographic studies of a close analog, IV703, revealed that this covalent modification occurs at the main-chain nitrogen of Ala-62, a residue known to be involved in the binding of TNF-α to its receptor.[1][3] This irreversible modification effectively blocks the binding of TNF-α, thereby inhibiting the downstream signaling cascade that leads to inflammation.

The TNF-α signaling pathway is a critical component of the inflammatory response. The binding of trimeric TNF-α to TNFRc1 initiates a signaling cascade that results in the activation of the transcription factor NF-κB. This process is mediated by the phosphorylation and subsequent degradation of the inhibitory protein IκB. The inhibition of IκB phosphorylation by this compound demonstrates its ability to block this key inflammatory pathway at a cellular level.[1][3]

Figure 1: TNF-α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The discovery and characterization of this compound involved a series of key in vitro experiments. The following sections provide detailed methodologies for these assays.

TNF-α/TNFRc1 Binding Assay

This assay is designed to measure the ability of a test compound to inhibit the binding of TNF-α to its receptor, TNFRc1. A common format for this type of assay is a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF).

-

Objective: To determine the IC₅₀ value of this compound for the inhibition of the TNF-α/TNFRc1 interaction.

-

Principle: Tagged recombinant human TNF-α and TNFRc1 are used. When in close proximity, an HTRF signal is generated. A compound that disrupts this interaction will lead to a decrease in the HTRF signal.

-

Materials:

-

Recombinant human TNF-α (tagged, e.g., with a 6X-His tag)

-

Recombinant human TNFRc1 (tagged, e.g., with a FLAG-tag)

-

HTRF detection reagents (e.g., anti-6X-His-Europium and anti-FLAG-XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (this compound)

-

384-well low-volume white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a fixed concentration of tagged TNF-α and tagged TNFRc1 to each well.

-

Add the HTRF detection reagents to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

For photochemical activation, expose the plate to a controlled light source for a defined period.

-

Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC₅₀ value.

-

IκB Phosphorylation Cellular Assay

This assay measures the functional consequence of TNF-α signaling inhibition within a cell by quantifying the phosphorylation of IκB.

-

Objective: To determine the IC₅₀ value of this compound for the inhibition of TNF-α-induced IκB phosphorylation in a cellular context.

-

Principle: Upon stimulation with TNF-α, the IKK complex phosphorylates IκB. This phosphorylated form can be detected using a specific antibody, typically in a Western blot or a cell-based ELISA format.

-

Materials:

-

Ramos cells (or another suitable cell line expressing TNFRc1)

-

Cell culture medium

-

Recombinant human TNF-α

-

Test compound (this compound)

-

Lysis buffer

-

Primary antibody specific for phosphorylated IκB (p-IκB)

-

Primary antibody for total IκB or a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed Ramos cells in a multi-well plate and culture overnight.

-

Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of TNF-α for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-IκB.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Densitometry is used to quantify the band intensities. The ratio of p-IκB to a loading control is calculated and plotted against the compound concentration to determine the IC₅₀.

-

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general toxicity of the compound on the cells used in the functional assays.

-

Objective: To determine if this compound exhibits cytotoxic effects at the concentrations used in the activity assays.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Ramos cells

-

Cell culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed Ramos cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells and incubate for a period that reflects the duration of the functional assays (e.g., 24 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Discovery and Characterization Workflow

The discovery of this compound followed a logical progression from initial screening to detailed characterization.

Figure 2: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of the TNF-α-TNFRc1 interaction with a unique light-dependent covalent mechanism of action. The data presented in this whitepaper highlight its potential as a valuable research tool for studying TNF-α signaling and as a starting point for the rational design of non-photoreactive, small molecule inhibitors of this critical inflammatory pathway. The detailed experimental protocols provided herein offer a guide for researchers seeking to replicate or build upon these findings in the ongoing effort to develop novel therapeutics for TNF-α-mediated diseases.

References

- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of IW927 with TNFR1

This technical guide provides a comprehensive overview of the binding characteristics of IW927, a small molecule inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental processes.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of this compound in relation to TNFR1.

Table 1: Binding Affinity of this compound to TNFR1

| Parameter | Value | Conditions | Method |

| Dissociation Constant (Kd) | 40-100 μM | Reversible binding in the absence of light | Not explicitly stated, likely Surface Plasmon Resonance (SPR) or similar biophysical assay.[1] |

| Binding Nature | Covalent | Upon photochemical reaction | Not applicable |

Table 2: Inhibitory Activity of this compound

| Parameter | Value | Assay |

| IC50 | 50 nM | Disruption of TNF-α binding to TNFRc1[1][2] |

| IC50 | 600 nM | Inhibition of TNF-α-stimulated IκB phosphorylation in Ramos cells[1][2] |

Experimental Protocols

While the precise, detailed experimental protocol for the determination of this compound's binding affinity to TNFR1 is not publicly available, a representative methodology based on Surface Plasmon Resonance (SPR) is described below. SPR is a standard and powerful technique for label-free, real-time analysis of biomolecular interactions.[3][4][5]

Protocol: Determination of this compound-TNFR1 Binding Affinity using Surface Plasmon Resonance (SPR)

1. Materials and Reagents:

-

Recombinant human TNFR1 (extracellular domain)

-

This compound compound

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffers (e.g., 10 mM sodium acetate (B1210297) at various pH values)

-

This compound dilution series in running buffer

2. Experimental Procedure:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize recombinant human TNFR1 onto the sensor surface via amine coupling by injecting a solution of the protein in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). The target immobilization level should be optimized to minimize mass transport limitations.

-

Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl.

-

A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of TNFR1, to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in the running buffer. A suitable concentration range would typically span at least two orders of magnitude around the expected Kd (e.g., from 1 µM to 500 µM). A blank (running buffer only) injection should also be included.

-

Inject the this compound solutions over the TNFR1-immobilized and reference flow cells at a constant flow rate. The association phase is monitored in real-time.

-

Following the association phase, switch back to the running buffer to monitor the dissociation of the this compound from the TNFR1 surface.

-

Between each this compound injection, the sensor surface may need to be regenerated to remove any bound analyte. The regeneration conditions (e.g., a short pulse of a low pH buffer or a high salt concentration) must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

All binding experiments should be performed in the dark to prevent the photochemical covalent modification of the receptor by this compound.[1][2]

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the blank injection.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = koff / kon). Alternatively, the Kd can be determined from a steady-state affinity analysis by plotting the response at equilibrium against the concentration of this compound.

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathway involving TNFR1 and a generalized workflow for the experimental protocol described above.

Caption: TNFR1 signaling pathway and the inhibitory action of this compound.

Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to Photochemical Inhibitors of Tumor Necrosis Factor-Alpha (TNF-α)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel class of photochemical inhibitors targeting the interaction between Tumor Necrosis Factor-Alpha (TNF-α) and its receptor, TNFRc1. This document details their mechanism of action, quantitative data, experimental protocols, and the key signaling pathways involved.

Introduction to Photochemical Inhibition of TNF-α

Tumor Necrosis Factor-Alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. While biologic drugs that sequester TNF-α have shown significant clinical success, the development of small-molecule inhibitors has been challenging. A promising strategy that has emerged is the use of "photochemically enhanced" inhibitors. These molecules exhibit a dual mechanism of action: they initially bind reversibly to the TNF receptor 1 (TNFRc1) with modest affinity and can be subsequently triggered by light to form a covalent bond with the receptor, leading to potent and irreversible inhibition. This approach offers the potential for spatiotemporal control of TNF-α inhibition, minimizing systemic side effects.

This guide focuses on a series of N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives, exemplified by the compounds IW927 and its analog IV703, which have been identified as potent photochemical inhibitors of the TNF-α-TNFRc1 interaction.[1][2]

Mechanism of Action

The photochemical inhibitors of TNF-α operate through a two-step mechanism. In the absence of light, these compounds bind reversibly to a pocket on the surface of TNFRc1.[1][2] This initial binding is characterized by a relatively low affinity. Upon exposure to light, a photochemical reaction is initiated, leading to the formation of a covalent bond between the inhibitor and the receptor.[1][2] Crystallographic studies of the analog IV703 in complex with TNFRc1 have revealed that one of the aromatic rings of the inhibitor becomes covalently linked to the main-chain nitrogen of Ala-62, a residue known to be involved in the binding of TNF-α to its receptor.[2] This light-induced covalent modification results in a potent and irreversible inhibition of TNF-α binding to TNFRc1.

dot

Caption: Mechanism of photochemical inhibition of TNF-α.

Quantitative Data

The inhibitory potency of these photochemical compounds has been quantified through various in vitro assays. The key data for the lead compound, this compound, are summarized in the table below.

| Compound | Assay | IC50 / Kd | Conditions |

| This compound | TNF-α-TNFRc1 Binding Inhibition | 50 nM | With light exposure |

| This compound | TNF-α-TNFRc1 Reversible Binding | 40-100 μM | In the dark |

| This compound | TNF-stimulated IκB Phosphorylation | 600 nM | In Ramos cells |

| IV703 | Inhibition of TNF-stimulated IL-6 and IL-8 production | Effective in 24-h assay | In Ramos cells |

Experimental Protocols

General Synthesis of N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones

The core structure of the photochemical inhibitors can be synthesized via a Knoevenagel condensation. A general protocol is provided below. The specific synthesis of this compound and IV703 would follow a similar procedure with appropriate starting materials, as would have been detailed in the supplementary information of Carter et al. (2001).[3]

Materials:

-

Appropriate N-alkyl-2-thioxo-1,3-thiazolidin-4-one

-

Appropriate arylaldehyde

-

Piperidine (B6355638) or sodium acetate (B1210297) (as catalyst)

-

Acetic acid or ethanol (B145695) (as solvent)

Procedure:

-

Dissolve the N-alkyl-2-thioxo-1,3-thiazolidin-4-one and the arylaldehyde in a suitable solvent (e.g., acetic acid or ethanol).

-

Add a catalytic amount of a base, such as piperidine or sodium acetate.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid product with a cold solvent to remove impurities.

-

Further purify the product by recrystallization or column chromatography.

dot

Caption: General workflow for inhibitor synthesis.

Photochemical Activation

The specific conditions for photochemical activation of this compound and IV703 were not explicitly detailed in the primary literature available. However, the photochemical enhancement of binding suggests the use of a light source that can be absorbed by the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chromophore. This typically involves irradiation with UV or visible light.

General Protocol:

-

Prepare a solution of the photochemical inhibitor in a suitable buffer.

-

Add the target protein (e.g., TNFRc1).

-

Expose the solution to a light source of a specific wavelength (e.g., using a UV lamp or a specific wavelength LED array) for a defined period. The optimal wavelength and duration would need to be determined empirically for each compound.

-

The photochemical reaction is typically rapid, with covalent bond formation occurring within minutes.[1]

TNF-α-TNFRc1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a modern, high-throughput method for measuring the inhibition of the TNF-α-TNFRc1 interaction.

Materials:

-

HTRF Human TNF-α / TNFR1 Binding Kit (containing Tag1-TNF-α, Tag2-TNFR1, and HTRF detection reagents)

-

Test compounds (e.g., this compound)

-

Assay buffer

-

384-well low volume white plates

Procedure:

-

Dispense test compounds at various concentrations into the wells of the 384-well plate.

-

Add Tag1-TNF-α and Tag2-TNFR1 proteins to the wells.

-

Add the HTRF detection reagents (Europium cryptate-labeled anti-Tag1 antibody and XL665-labeled anti-Tag2 antibody).

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-3 hours).

-

Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values for the test compounds.

IκBα Phosphorylation Assay (Western Blot)

This assay measures the inhibition of TNF-α-induced phosphorylation of IκBα, a key step in the NF-κB signaling pathway.

Materials:

-

Ramos cells (or other suitable cell line)

-

Recombinant human TNF-α

-

Test compounds (e.g., this compound)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα and anti-total-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed Ramos cells in appropriate culture plates.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with recombinant human TNF-α for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IκBα to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of inhibition of IκBα phosphorylation.

Signaling Pathway

TNF-α binding to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. This process involves the recruitment of adaptor proteins, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The photochemical inhibitors, by blocking the initial binding of TNF-α to TNFR1, prevent the initiation of this entire downstream signaling cascade.

dot

Caption: TNF-α signaling pathway and point of inhibition.

Conclusion

Photochemical inhibitors of TNF-α represent a novel and promising therapeutic strategy. Their unique mechanism of action, combining reversible binding with light-activated covalent inhibition, offers the potential for highly targeted and controlled therapeutic intervention in inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a foundation for researchers and drug developers to further explore and develop this exciting class of compounds. Further research into optimizing the photochemical properties and in vivo efficacy of these inhibitors is warranted to translate their potential into clinical applications.

References

The Intricacies of IW927: A Technical Guide to a Photochemically Enhanced TNF-α Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of IW927, a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF-α) interaction with its receptor, TNFRc1. This document details the compound's structure, chemical properties, and unique mechanism of action, with a focus on its photochemically enhanced binding characteristics. It is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.

Core Compound Properties

This compound is a small molecule inhibitor belonging to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one | [3] |

| CAS Number | 389142-48-7 | [3] |

| Chemical Formula | C₂₂H₂₃N₃O₃S₂ | [3] |

| Molecular Weight | 441.56 g/mol | [3] |

| Exact Mass | 441.1181 | [3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [3] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark environment. | [3] |

Mechanism of Action: A Photochemically Enhanced Interaction

This compound exhibits a novel, "photochemically enhanced" mechanism of action to antagonize the TNF-α/TNFRc1 interaction.[1][4][5] This process can be understood as a two-step mechanism:

-

Reversible Binding: In the absence of light, this compound binds to TNFRc1 reversibly with a relatively weak affinity.[1][4] This initial, non-covalent interaction positions the molecule at the binding site.

-

Photochemical Covalent Modification: Upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of the TNFRc1 receptor.[1][4] This irreversible binding potently disrupts the interaction between TNF-α and its receptor. A crystal structure of a close analog of this compound, IV703, bound to TNFRc1 revealed that one of the aromatic rings of the inhibitor forms a covalent link with the main-chain nitrogen of Ala-62, a residue known to be involved in TNF-α binding.[1]

This light-dependent covalent modification leads to a significant increase in the inhibitory potency of this compound.

Biological Activity and Selectivity

This compound is a highly potent and selective inhibitor of the TNF-α/TNFRc1 signaling pathway. Its biological activity has been characterized through various in vitro assays.

| Assay | IC₅₀ | Cell Line | Conditions | Reference |

| Inhibition of TNF-α binding to TNFRc1 | 50 nM | - | In the presence of light | [1][2] |

| Inhibition of TNF-stimulated Iκ-B phosphorylation | 600 nM | Ramos | - | [1][2] |

| Binding Affinity (Kd) to TNFRc1 (in the dark) | 40-100 µM | - | Reversible binding | [4] |

| Cytotoxicity | > 100 µM | Ramos | 24-hour exposure | [1][4] |

This compound demonstrates remarkable selectivity for TNFRc1. It does not show any detectable binding to the related cytokine receptors TNFRc2 or CD40, highlighting its specific mode of action.[1][4]

Signaling Pathway Interference

TNF-α binding to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. This process involves the recruitment of adaptor proteins such as TRADD and TRAF2, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound, by blocking the initial binding of TNF-α to TNFRc1, effectively inhibits this entire downstream signaling pathway, as evidenced by its potent inhibition of Iκ-B phosphorylation.[1]

Caption: TNFR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are based on the methodologies described in the primary literature.

Inhibition of TNF-α Binding to TNFRc1 (ELISA-based)

This assay quantifies the ability of this compound to block the binding of TNF-α to its receptor.

-

Plate Coating: Coat 96-well microplates with a soluble form of monomeric TNFRc1 and incubate overnight at 4°C.

-

Washing: Wash the plates multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Compound Incubation: Add serial dilutions of this compound (in a suitable solvent like DMSO, with final concentrations typically not exceeding 1%) to the wells.

-

Photochemical Activation (if applicable): For light-dependent studies, expose the microplate to a UV light source (e.g., 365 nm) for a defined period. The exact setup would involve a controlled distance and intensity of the light source. A typical laboratory UV lamp for photochemistry would be used, ensuring even illumination across the plate. For dark conditions, the plate should be shielded from light.

-

Ligand Addition: Add a labeled form of TNF-α (e.g., biotinylated or europium-labeled TNF-α) to the wells and incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for binding.

-

Washing: Wash the plates to remove unbound TNF-α.

-

Detection:

-

For biotinylated TNF-α, add streptavidin-HRP conjugate, incubate, wash, and then add a chromogenic substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.

-

For europium-labeled TNF-α, measure the time-resolved fluorescence.

-

-

Data Analysis: Calculate the percent inhibition of TNF-α binding at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the TNF-α binding inhibition assay.

Inhibition of TNF-stimulated Iκ-B Phosphorylation (Western Blot)

This cell-based assay determines the functional consequence of this compound's inhibition of TNF-α binding.

-

Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma cell line) in appropriate media.

-

Compound Pre-incubation: Pre-incubate the Ramos cells with varying concentrations of this compound in serum-free media for a short period (e.g., 15 minutes) at room temperature.

-

TNF-α Stimulation: Add recombinant human TNF-α (e.g., 2 ng/mL) to the cell suspension and incubate for a short duration (e.g., 5 minutes) at 37°C to stimulate the signaling pathway.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them in an ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with a primary antibody specific for phosphorylated Iκ-B.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities for phosphorylated Iκ-B and normalize to a loading control (e.g., total Iκ-B or a housekeeping protein like GAPDH). Calculate the percent inhibition of Iκ-B phosphorylation at each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound represents a significant development in the quest for small-molecule inhibitors of the TNF-α/TNFRc1 interaction. Its unique photochemically enhanced mechanism of action, involving an initial reversible binding followed by light-induced covalent modification, provides a powerful tool for dissecting the TNF-α signaling pathway and offers a basis for the rational design of novel, non-photoreactive inhibitors. The high potency and selectivity of this compound make it a valuable pharmacological probe for studying the roles of TNF-α in various physiological and pathological processes. This guide provides a foundational understanding of this compound for researchers aiming to leverage its properties in their scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding and crosslinking of 125I-labeled recombinant human tumor necrosis factor to cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. noblelight.com [noblelight.com]

- 4. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asynt.com [asynt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to IW927 (CAS Number: 389142-48-7)

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. This document consolidates key data, experimental methodologies, and elucidates the underlying signaling pathways.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 389142-48-7 |

| Molecular Formula | C22H23N3O3S2 |

| Molecular Weight | 441.57 g/mol |

| IUPAC Name | 2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one |

Mechanism of Action

This compound is characterized as a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.[1] It operates through a dual mechanism:

-

Reversible Binding: In the absence of light, this compound binds reversibly to the type-1 TNF receptor (TNFRc1) with a weak affinity.[1][2]

-

Covalent Modification: Upon exposure to light, this compound undergoes a photochemical reaction, leading to the covalent modification of TNFRc1.[1][2] This irreversible binding potently blocks the binding of TNF-α.

A study on a close analog, IV703, revealed that the covalent linkage occurs at the main-chain nitrogen of Ala-62, a residue implicated in TNF-α binding.[2] This light-dependent covalent modification provides a powerful tool for studying the TNF-α signaling pathway.

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics for this compound's activity.

| Parameter | Value | Assay/Cell Line |

| IC50 (TNF-α - TNFRc1 Binding) | 50 nM | Not specified |

| IC50 (TNF-α-induced IκB Phosphorylation) | 600 nM | Ramos cells |

| Kd (Reversible Binding Affinity) | 40-100 μM | Not specified |

| Cytotoxicity | No cytotoxicity observed up to 100 μM | Ramos cells |

Specificity and Selectivity

This compound demonstrates selectivity for TNFRc1. It does not exhibit detectable binding to the related cytokine receptors TNFRc2 or CD40, highlighting its specific inhibitory profile.[1][2]

Signaling Pathway

This compound exerts its inhibitory effects by disrupting the canonical TNF-α signaling pathway, which is a central mediator of inflammation.[3] The binding of TNF-α to TNFR1 typically initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. A critical step in this process is the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). By blocking the TNF-α-TNFR1 interaction, this compound prevents the downstream phosphorylation of IκB, thereby inhibiting the activation of NF-κB and the expression of pro-inflammatory genes.[1][2]

Caption: Inhibition of the TNF-α/NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the methodologies used in the characterization of this compound.

This assay measures the ability of a compound to inhibit the TNF-α-induced phosphorylation of Iκ-B in a cellular context.

Caption: Workflow for the Iκ-B phosphorylation assay.

Materials:

-

Ramos cells

-

Serum-free RPMI medium 1640

-

Recombinant human TNF-α

-

Ice-cold lysis buffer (10 mM Tris, pH 7.2/150 mM NaCl/1% Triton X-100/1% sodium deoxycholate/0.1% SDS/1 mM PMSF/50 mM sodium fluoride/1 mM sodium orthovanadate/50 μg/ml aprotinin/50 μg/ml leupeptin)

Procedure:

-

Pre-incubate 2 x 10^6 Ramos cells in 0.5 ml of serum-free RPMI medium 1640 with the desired concentration of this compound for 15 minutes at room temperature.

-

Add 2 ng/ml of recombinant human TNF-α.

-

Incubate the samples for 5 minutes at 37°C.

-

Centrifuge for 10 seconds at 10,000 rpm (8,000 x g).

-

Resuspend the cell pellet in 50 μl of ice-cold lysis buffer.

-

Pellet the cell debris by centrifugation at 14,000 rpm (16,000 x g) for 5 minutes.

-

The resulting supernatant can be analyzed for phosphorylated Iκ-B levels, typically by Western blotting or ELISA.

This assay quantifies the inhibition of TNF-α binding to its receptor in a cell-free system.

Materials:

-

Membranes from Chinese hamster ovary (CHO) cells stably transfected with a C-terminal tail deletion mutant of TNFRc1 (iTNFRc1).

-

Europium-labeled TNF-α (Eu-TNF-α).

-

Assay plates.

Procedure:

-

Coat assay plates overnight with 10 ng of TNFRc1-CHO membranes per well.

-

Wash the plates to remove unbound membranes.

-

Add varying concentrations of this compound to the wells.

-

Add Eu-TNF-α to a final concentration of 1 nM.

-

Incubate to allow binding.

-

Wash the plates to remove unbound Eu-TNF-α.

-

Measure the remaining europium fluorescence to determine the extent of TNF-α binding.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety practices should be followed. Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[4]

Storage:

-

Powder: -20°C for up to 3 years.[4]

-

In solvent: -80°C for up to 6 months, or -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles.[1]

Conclusion

This compound is a valuable research tool for investigating the TNF-α signaling pathway. Its unique photochemical mechanism of action allows for precise, light-inducible inhibition of the TNF-α-TNFR1 interaction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the fields of inflammation, immunology, and oncology. The selectivity of this compound for TNFRc1 makes it a particularly useful probe for dissecting the specific roles of this receptor in various physiological and pathological processes.

References

An In-depth Technical Guide to IW927: A Photochemically Enhanced Inhibitor of TNF-α/TNFR1 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IW927, a novel small molecule inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Core Molecular Data

This compound is a potent and selective antagonist of the TNF-α/TNFRc1 interaction.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C22H23N3O3S2 | [1] |

| Molecular Weight | 441.56 g/mol | [1] |

| Exact Mass | 441.1181 | [1] |

| CAS Number | 389142-48-7 | [1] |

| Appearance | Yellow to orange solid | [2][3] |

Mechanism of Action

This compound functions as a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.[2][3] In the absence of light, this compound binds reversibly to TNFRc1 with a weak affinity (Kd = 40-100 μM).[2][3] However, upon exposure to light, it forms an irreversible covalent bond with the receptor. This unique mechanism allows for precise control over its inhibitory activity.

A study involving a close analog of this compound, IV703, revealed that the inhibitor covalently links to the main-chain nitrogen of Ala-62 on TNFRc1, a residue known to be critical for TNF-α binding. This covalent modification effectively blocks the binding of TNF-α to its receptor, thereby inhibiting downstream signaling.

Signaling Pathway Inhibition

TNF-α is a pro-inflammatory cytokine that, upon binding to TNFR1, initiates a signaling cascade that can lead to inflammation, apoptosis, or cell survival through the activation of transcription factors like NF-κB and AP-1. This compound's blockade of the initial TNF-α/TNFR1 interaction prevents the initiation of these downstream pathways.

Inhibition of NF-κB Activation

The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins, which in turn activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes. This compound has been shown to disrupt TNF-α-induced IκB phosphorylation with an IC50 value of 600 nM, demonstrating its efficacy in suppressing this key inflammatory pathway.[2][3]

References

An In-depth Technical Guide to the Photochemical Properties of IW927

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical properties of IW927, a potent and selective inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1. This compound belongs to a class of "photochemically enhanced" inhibitors, exhibiting a unique mechanism of action that is dependent on light. This document details its binding characteristics, the underlying photochemical reaction, and the associated signaling pathways. It also provides experimental protocols for key assays related to its characterization.

Core Photochemical and Biological Properties

This compound is a small molecule antagonist of the TNF-α-TNFRc1 protein-protein interaction.[1] Its inhibitory activity is significantly enhanced by exposure to light. In the absence of light, this compound binds to TNFRc1 reversibly and with weak affinity.[1] However, upon photoactivation, it forms a stable, covalent bond with the receptor, leading to potent and irreversible inhibition.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified in both binding and cell-based functional assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (TNF-α/TNFRc1 Binding) | 50 nM | Inhibition of Eu-TNF-α binding to coated TNFRc1 | [1] |

| IC50 (Iκ-B Phosphorylation) | 600 nM | Inhibition of TNF-stimulated Iκ-B phosphorylation in Ramos cells | [1] |

| Reversible Binding Affinity (Kd) | ~ 40-100 μM | In light-excluded conditions | [1] |

| Cytotoxicity | No significant cytotoxicity up to 100 μM | In Ramos cells | [1] |

| Receptor Selectivity | >2000-fold for TNFRc1 vs. TNFRc2 and CD40 | --- |

Mechanism of Photochemical Enhancement

The photochemical enhancement of this compound's inhibitory activity is a key feature that distinguishes it from traditional reversible inhibitors. The process can be understood as a two-step mechanism:

-

Reversible Binding: In the dark, this compound binds to a pocket on the TNFRc1 surface. This interaction is reversible and characterized by a relatively low affinity.[1]

-

Photochemical Covalent Modification: Upon exposure to light, a photochemical reaction is initiated. This reaction leads to the formation of a covalent bond between the inhibitor and the receptor. A crystal structure of a close analog of this compound, IV703, bound to TNFRc1 revealed that one of the aromatic rings of the inhibitor was covalently linked to the main-chain nitrogen of Ala-62, a residue known to be involved in the binding of TNF-α.[1]

This light-induced covalent modification effectively traps the inhibitor at its binding site, leading to a potent and long-lasting inhibition of TNFRc1 signaling.

Caption: Mechanism of this compound's photochemically enhanced binding to TNFRc1.

Impact on TNF-α Signaling Pathway

TNF-α binding to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammation. This compound, by blocking the binding of TNF-α to TNFRc1, effectively inhibits this downstream signaling.

The binding of TNF-α to TNFR1 triggers the recruitment of several adaptor proteins, including TRADD (TNFR-associated death domain), which in turn recruits TRAF2 (TNF receptor-associated factor 2) and RIPK1 (receptor-interacting serine/threonine-protein kinase 1). This complex then activates the IKK (IκB kinase) complex, which phosphorylates IκB proteins. The phosphorylation of IκB leads to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: this compound inhibits the TNF-α signaling pathway by blocking ligand binding to TNFRc1.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the photochemical and biological properties of this compound, based on the available literature.

TNF-α/TNFRc1 Binding Assay (ELISA-based)

This assay is used to determine the IC50 of this compound for the inhibition of TNF-α binding to TNFRc1.

Materials:

-

96-well microtiter plates

-

Recombinant human TNFRc1

-

Europium-labeled TNF-α (Eu-TNF-α)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant human TNFRc1 overnight at 4°C.

-

Washing: Wash the wells three times with PBS to remove unbound receptor.

-

Blocking: Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. For light-dependent experiments, perform this and subsequent steps under controlled light conditions (e.g., ambient laboratory light or a specific light source) and in parallel under dark conditions (e.g., plates covered with aluminum foil).

-

Ligand Addition: Add a constant concentration of Eu-TNF-α to all wells.

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for binding.

-

Washing: Wash the wells three times with PBS to remove unbound Eu-TNF-α.

-

Detection: Add an enhancement solution and read the time-resolved fluorescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Iκ-B Phosphorylation Assay (Western Blot)

This cell-based assay is used to determine the functional consequence of TNFRc1 inhibition by this compound.

Materials:

-

Ramos cells (or other suitable cell line)

-

Cell culture medium

-

This compound

-

Recombinant human TNF-α

-

Lysis buffer

-

Protein assay reagent

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Iκ-B, anti-total-Iκ-B, anti-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Culture Ramos cells to the desired density.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour) under controlled light and dark conditions.

-

Stimulation: Stimulate the cells with a constant concentration of TNF-α for a short period (e.g., 15 minutes) to induce Iκ-B phosphorylation.

-

Cell Lysis: Lyse the cells with lysis buffer and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-Iκ-B.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-Iκ-B and normalize to a loading control. Determine the IC50 value for the inhibition of Iκ-B phosphorylation.

Caption: Workflow for determining the binding and functional IC50 values of this compound.

Summary and Future Directions

This compound represents a novel class of photochemically enhanced inhibitors with potent activity against the TNF-α/TNFRc1 interaction. Its unique light-dependent mechanism of action offers potential advantages for targeted therapies where localized activity is desired. Further research into the specific photochemical properties of this compound, such as its absorption spectrum and quantum yield of the photochemical reaction, would provide a more complete understanding of its mechanism and could aid in the design of next-generation photoactivatable drugs. The detailed experimental protocols provided in this guide serve as a foundation for researchers interested in exploring the fascinating properties of this compound and related compounds.

References

The Target Specificity and Selectivity of IW927: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IW927 is a novel, photochemically-enhanced small molecule inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. This interaction is a cornerstone of inflammatory signaling pathways implicated in a multitude of autoimmune diseases. Understanding the precise target specificity and selectivity of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth analysis of this compound's molecular interactions, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Core Target and Mechanism of Action

This compound exerts its inhibitory effect by directly engaging with the type-1 TNF receptor (TNFRc1 or TNFR1). Its mechanism is unique, involving a two-step process. Initially, this compound binds to TNFR1 reversibly with a weak affinity. Upon exposure to light, the molecule undergoes a photochemical reaction, leading to the formation of an irreversible covalent bond with the receptor.[1][2] This covalent modification occurs at a specific residue, Alanine-62 (Ala-62), located within the TNF-α binding site on TNFR1.[2] By covalently modifying this critical residue, this compound effectively blocks the binding of TNF-α, thereby inhibiting the downstream inflammatory signaling cascade.

Quantitative Analysis of Target Interaction

The potency and binding characteristics of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Description | Value | Assay Type | Reference |

| IC50 | Concentration of this compound required to inhibit 50% of TNF-α binding to TNFR1. | 50 nM | Biochemical Binding Assay | [1][2] |

| IC50 | Concentration of this compound required to inhibit 50% of TNF-α-induced IκB phosphorylation in Ramos cells. | 600 nM | Cellular Assay (Western Blot) | [1][2] |

Table 2: Binding Affinity of this compound to TNFR1

| Parameter | Description | Value | Method | Reference |

| Kd | Dissociation constant for the reversible binding of this compound to TNFR1 in the absence of light. | 40-100 µM | Not specified | [1][2] |

Selectivity Profile

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. This compound has demonstrated a high degree of selectivity for TNFR1 over other related cytokine receptors.

Table 3: Selectivity of this compound

| Target | Description | Binding Observed | Reference |

| TNFRc1 (TNFR1) | Primary target | Yes | [1][2] |

| TNFRc2 (TNFR2) | Closely related TNF receptor | No detectable binding | [1][2] |

| CD40 | Member of the TNF receptor superfamily | No detectable binding | [1][2] |

Signaling Pathway Inhibition

By blocking the TNF-α/TNFR1 interaction, this compound effectively curtails the activation of downstream signaling pathways, most notably the NF-κB pathway. The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins, ultimately resulting in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and initiate the expression of pro-inflammatory genes. This compound's inhibition of IκB phosphorylation demonstrates its ability to interrupt this critical inflammatory cascade.

Caption: this compound inhibits the TNF-α/TNFR1 signaling cascade.

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments used to characterize the target specificity and selectivity of this compound.

TNF-α/TNFR1 Binding Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the ability of a compound to disrupt the interaction between TNF-α and TNFR1.

Materials:

-

Tagged human TNFR1 (e.g., 6xHis-tagged)

-

Tagged human TNF-α (e.g., Flag-tagged)

-

Anti-tag donor fluorophore antibody (e.g., Anti-6xHis-Europium Cryptate)

-

Anti-tag acceptor fluorophore antibody (e.g., Anti-Flag-XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound stock solution (in DMSO)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of the this compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of a pre-mixed solution of tagged TNFR1 and tagged TNF-α in assay buffer to each well.

-

Add 4 µL of a pre-mixed solution of the donor and acceptor antibodies in assay buffer to each well.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the this compound concentration to determine the IC50 value.

Caption: Workflow for the HTRF-based TNF-α/TNFR1 binding assay.

IκB Phosphorylation Cellular Assay (Western Blot)

This assay determines the effect of this compound on the TNF-α-induced phosphorylation of IκB in a cellular context.

Materials:

-

Ramos cells (or other suitable cell line expressing TNFR1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human TNF-α

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed Ramos cells in a 6-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a final concentration of 10 ng/mL TNF-α for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Strip the membrane and re-probe for total IκBα and β-actin as loading controls.

-

Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.

Caption: Workflow for assessing IκB phosphorylation via Western blot.

Conclusion

This compound is a highly specific and selective inhibitor of the TNF-α/TNFR1 interaction. Its unique photochemical mechanism of action, which results in an irreversible covalent bond with Ala-62 of TNFR1, provides potent and targeted inhibition of this key inflammatory pathway. The quantitative data clearly demonstrate its efficacy at both the biochemical and cellular levels, with a notable lack of interaction with related receptors such as TNFR2 and CD40. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other potential inhibitors of the TNF-α/TNFR1 axis. These findings underscore the potential of this compound as a valuable research tool and a promising starting point for the development of novel anti-inflammatory therapeutics.

References

The Role of IW927 in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IW927 is a small molecule inhibitor that plays a significant role in inflammation research by specifically targeting the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. By disrupting this key signaling pathway, this compound effectively mitigates downstream inflammatory responses, including the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its anti-inflammatory effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.